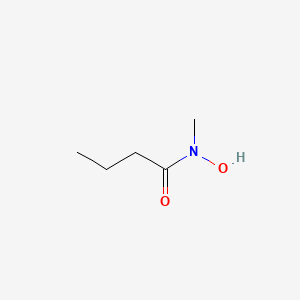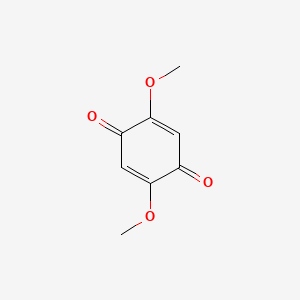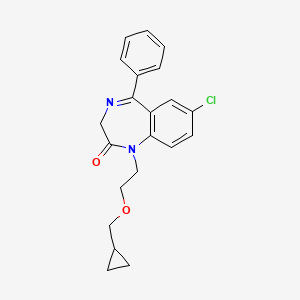
Cocaetileno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La cocaetilina tiene varias aplicaciones de investigación científica, que incluyen:
Toxicología Forense: Se encuentra comúnmente en casos forenses que involucran la coingestión de cocaína y etanol.
Estudios Farmacológicos: La cocaetilina se utiliza para estudiar los efectos del uso combinado de cocaína y etanol en el cerebro y el cuerpo.
Investigación Toxicológica: Los investigadores estudian la cocaetilina para comprender sus efectos tóxicos en el corazón y el hígado en comparación con la cocaína.
Mecanismo De Acción
La cocaetilina ejerce sus efectos inhibiendo la recaptación de serotonina, norepinefrina y dopamina en el cerebro . Esta inhibición aumenta los niveles de estos neurotransmisores, lo que lleva a una mayor neurotransmisión y a los efectos estimulantes asociados con la cocaetilina . Los objetivos moleculares involucrados incluyen el transportador de serotonina, el transportador de norepinefrina y el transportador de dopamina .
Análisis Bioquímico
Biochemical Properties
Cocaethylene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the dopamine transporter, where cocaethylene inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft . This interaction is similar to that of cocaine, but cocaethylene has a longer plasma elimination half-life, making its effects more prolonged . Additionally, cocaethylene interacts with cytochrome P450 enzymes in the liver, which are responsible for its metabolism and subsequent elimination from the body .
Cellular Effects
Cocaethylene exerts various effects on different types of cells and cellular processes. In neuronal cells, cocaethylene increases dopamine levels, leading to enhanced stimulation and potential neurotoxicity . This compound also affects hepatocytes by inducing oxidative stress and causing liver damage . Furthermore, cocaethylene influences cell signaling pathways, such as the dopamine signaling pathway, and alters gene expression related to neurotransmitter regulation and oxidative stress response . These cellular effects contribute to the overall toxicity and potential for addiction associated with cocaethylene.
Molecular Mechanism
The molecular mechanism of cocaethylene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cocaethylene binds to the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased levels of this neurotransmitter in the synaptic cleft . This inhibition enhances the stimulant effects of dopamine and contributes to the addictive properties of cocaethylene. Additionally, cocaethylene inhibits cytochrome P450 enzymes, affecting its own metabolism and prolonging its presence in the body . These molecular interactions highlight the complex nature of cocaethylene’s effects on the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cocaethylene change over time due to its stability, degradation, and long-term impact on cellular function. Cocaethylene is relatively stable in biological samples, but it can degrade over time, especially in the presence of enzymes that metabolize it . Long-term exposure to cocaethylene in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and altered gene expression . These temporal effects underscore the importance of understanding the duration and persistence of cocaethylene’s impact on the body.
Dosage Effects in Animal Models
The effects of cocaethylene vary with different dosages in animal models. At low doses, cocaethylene produces stimulant effects similar to those of cocaine, but with a longer duration . At high doses, cocaethylene can cause severe toxic effects, including cardiotoxicity and hepatotoxicity . Animal studies have shown that cocaethylene has a lower lethal dose compared to cocaine, indicating its higher toxicity . These dosage effects highlight the potential risks associated with cocaethylene use and the importance of understanding its toxicological profile.
Metabolic Pathways
Cocaethylene is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are subsequently eliminated from the body . The metabolism of cocaethylene affects metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the individual . Understanding these metabolic pathways is crucial for assessing the pharmacokinetics and potential toxicity of cocaethylene.
Transport and Distribution
Cocaethylene is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Cocaethylene’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . These transport and distribution mechanisms play a critical role in determining the overall impact of cocaethylene on the body.
Subcellular Localization
The subcellular localization of cocaethylene affects its activity and function. Cocaethylene can be found in various cellular compartments, including the cytoplasm and organelles such as the mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The presence of cocaethylene in these subcellular locations can impact its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
La cocaetilina se forma principalmente en el cuerpo a través de la transesterificación de la cocaína con etanol . Este proceso ocurre en el hígado, donde la enzima hepática carboxilesterasa cataliza la reacción. La reacción se puede resumir de la siguiente manera:
Análisis De Reacciones Químicas
La cocaetilina experimenta varias reacciones químicas, que incluyen:
Oxidación: La cocaetilina puede oxidarse para formar benzoilecgonina y otros metabolitos.
Hidrólisis: En presencia de agua, la cocaetilina puede hidrolizarse para formar benzoilecgonina y etanol.
Transesterificación: Como se mencionó anteriormente, la cocaetilina se forma a través de la transesterificación de la cocaína con etanol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la carboxilesterasa hepática, el agua y el etanol. Los principales productos formados a partir de estas reacciones son la benzoilecgonina y el metanol .
Comparación Con Compuestos Similares
La cocaetilina a menudo se compara con la cocaína debido a sus similitudes estructurales y efectos farmacológicos similares . La cocaetilina tiene una duración de acción más larga y se considera más cardiotóxica que la cocaína . Otros compuestos similares incluyen:
Benzoilecgonina: El metabolito principal de la cocaína.
Éster Metílico de Ecgonina: Otro metabolito de la cocaína.
Etilbenzoilecgonina: Otro nombre para la cocaetilina.
La singularidad de la cocaetilina radica en su formación a través del uso concurrente de cocaína y etanol, lo que lleva a propiedades farmacológicas y toxicológicas distintas .
Propiedades
IUPAC Name |
ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPOSNRHZIWLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-38-4 | |
| Record name | Cocaethylene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)


![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)








